![molecular formula C7H5BrN2O B6338020 6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one, 95% CAS No. 1393585-12-0](/img/structure/B6338020.png)

6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

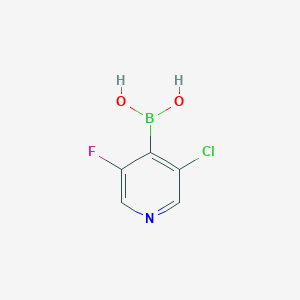

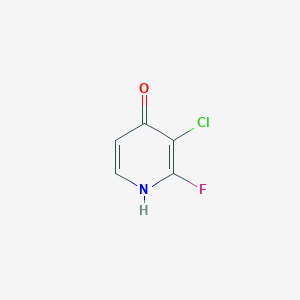

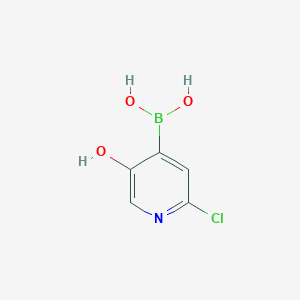

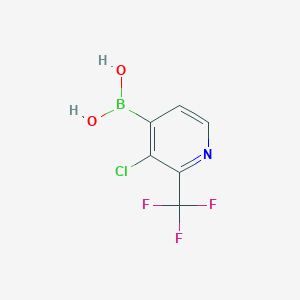

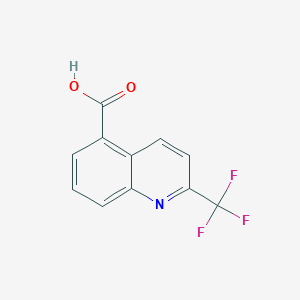

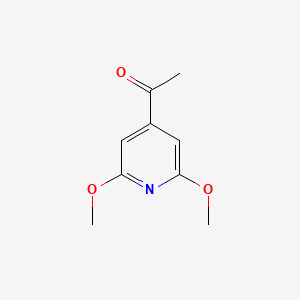

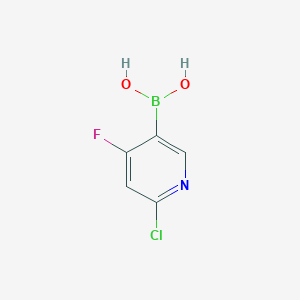

“6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one” is a chemical compound with the molecular formula C7H5BrN2O . It belongs to the class of compounds known as pyrrolopyridines, which are nitrogen-containing heterocycles . These compounds have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives, including “6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one”, involves various synthetic routes such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The molecular structure of “6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one” includes a pyrrole ring fused to a pyridine ring, which is a common feature of pyrrolopyridines .Chemical Reactions Analysis

Pyrrolopyridine derivatives, including “6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one”, have been found to exhibit various biological activities, suggesting that they undergo a range of chemical reactions in biological systems .Physical And Chemical Properties Analysis

The molecular weight of “6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one” is 213.0333 . Further physical and chemical properties may need to be determined experimentally.Scientific Research Applications

Pharmaceutical Applications

Pyrrolo[3,4-c]pyridine derivatives, such as 6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one, have been studied for their broad spectrum of pharmacological properties . These compounds have potential applications in the development of new drugs for treating diseases of the nervous and immune systems .

Analgesic and Sedative Agents

Most of these derivatives have been studied as analgesic and sedative agents . They could potentially be used in the development of new pain relief and sedative medications .

Antidiabetic Applications

Pyrrolo[3,4-c]pyridine derivatives have also been found to have antidiabetic activities . This suggests potential applications in the treatment of diabetes .

Antimycobacterial Applications

These compounds have shown antimycobacterial activities , indicating potential use in the treatment of diseases caused by mycobacteria, such as tuberculosis .

Antiviral Applications

Pyrrolo[3,4-c]pyridine derivatives have demonstrated antiviral activities . This suggests potential applications in the development of new antiviral drugs .

Antitumor Applications

These compounds have also been found to have antitumor activities . This indicates potential applications in the development of new cancer treatments .

Opto-Electronic Devices

Although not directly related to 6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one, similar compounds have been used in the fabrication of opto-electronic devices such as organic field effect transistors (OFETs), perovskite based solar cells, and non-fullerene organic solar cells .

Synthesis of New Derivatives

The structure of 6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one allows for the synthesis of new derivatives . These new compounds can then be studied for their pharmacological properties .

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been studied for their inhibitory activity against egfr and her2 .

Mode of Action

It’s worth noting that similar compounds have shown inhibitory activity against egfr and her2 , which are known to play crucial roles in cell proliferation and survival.

Result of Action

Similar compounds have shown cytotoxic activities against certain cell lines .

properties

IUPAC Name |

6-bromo-1,2-dihydropyrrolo[3,4-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-6-1-4-2-10-7(11)5(4)3-9-6/h1,3H,2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJLFRQJAPWVSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=NC=C2C(=O)N1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid](/img/structure/B6337960.png)

![5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid](/img/structure/B6337961.png)

![Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6337969.png)

![6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one](/img/structure/B6337981.png)